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Compound of Interest

Compound Name: N-Methyl-D-prolinol

CAS No.: 99494-01-6

Cat. No.: B2446988 Get Quote

Executive Summary
N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-methyl-2-pyrrolidinemethanol, is

a critical chiral auxiliary and ligand precursor in asymmetric synthesis. Its utility in drug

development—specifically in the synthesis of enantiopure pharmaceuticals—relies heavily on

the precise validation of its stereochemistry and purity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers.

Unlike standard data sheets, this document integrates spectral data with mechanistic

interpretation, enabling scientists to validate not just the identity but the structural integrity of

the compound during synthesis or quality control.

Molecular Architecture & Properties
Before interpreting spectral data, one must understand the electronic environment of the

molecule. The pyrrolidine ring imposes conformational rigidity, while the N-methyl and

hydroxymethyl groups introduce specific electronic shielding and descreening effects.
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Property Value

IUPAC Name [(2R)-1-methylpyrrolidin-2-yl]methanol

Molecular Formula

Molecular Weight 115.17 g/mol

Chirality D-isomer (R-configuration)

Key Functional Groups Tertiary Amine, Primary Alcohol

Note on Stereochemistry: The spectroscopic data (NMR, IR, MS) for N-Methyl-D-prolinol is

identical to its enantiomer, N-Methyl-L-prolinol (CAS: 34381-71-0), in achiral environments.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. For N-Methyl-D-prolinol, the fragmentation pattern is dominated by the stability of

the pyrrolidine ring and the facile loss of the hydroxymethyl group.

Fragmentation Logic
The ionization of N-Methyl-D-prolinol typically occurs at the nitrogen lone pair, forming a

radical cation. The most diagnostic fragmentation is the cleavage of the C2-C(hydroxymethyl)

bond.

Molecular Ion (

): m/z 115 (Often weak due to rapid fragmentation).

Base Peak: m/z 84. This corresponds to the loss of the hydroxymethyl group (

, 31 Da). The resulting ion is a stable N-methylpyrrolidinium cation.
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Secondary Fragments:

m/z 70: Loss of a methyl radical from the base peak (uncommon) or ring opening.

m/z 42: Characteristic

fragment from the pyrrolidine ring.

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 115

Base Peak
[M - CH2OH]+

m/z 84

Alpha Cleavage Ring Fragment
[C3H6]+
m/z 42

Ring Disassembly

- CH2OH
(31 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the dominant alpha-cleavage leading to the

base peak at m/z 84.

Infrared Spectroscopy (IR)
IR analysis is used to confirm the presence of the hydroxyl group and the absence of carbonyl

impurities (e.g., from incomplete reduction of proline methyl ester or N-formyl intermediates).

Diagnostic Bands
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Functional Group
Wavenumber (

)
Intensity Assignment

O-H Stretch 3350 – 3450 Broad, Strong
Hydrogen-bonded

hydroxyl group.

C-H Stretch 2780 – 2970 Medium-Strong

C-H stretching. N-

Methyl C-H often

appears at the lower

end (~2780-2800

) due to Bohlmann

bands.

C-N Stretch 1050 – 1250 Medium

C-N single bond

vibration (fingerprint

region).

Absence of C=O ~1650 – 1750 -

Critical Purity Check:

Absence confirms full

reduction of

precursors.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation. The data below represents the standard

shifts observed in deuterated chloroform (

).

NMR (Proton)
The spectrum is characterized by the N-methyl singlet and the diastereotopic protons of the

hydroxymethyl group.

Solvent:

(
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7.26 ppm reference) Frequency: 400 MHz (Typical)

Proton
Assignment

Shift (

ppm)
Multiplicity Integration

Mechanistic
Insight

N-C 2.30 – 2.45 Singlet (s) 3H

Deshielded by

Nitrogen; sharp

singlet confirms

N-methylation.

Ring C

(C2)
2.25 – 2.60 Multiplet (m) 1H

Chiral center

proton; shift

varies with

concentration/H-

bonding.

Ring C

(C5)
2.20 – 3.10 Multiplet (m) 2H

Protons

to Nitrogen are

deshielded.

Ring C

(C3, C4)
1.60 – 1.95 Multiplet (m) 4H

Shielded

methylene

protons in the

ring backbone.

C

-OH
3.30 – 3.70 Multiplet (m) 2H

Diastereotopic

protons; typically

appear as

complex

multiplets or ABX

system.

-O 2.50 – 5.00 Broad (br) 1H

Highly variable;

dependent on

concentration

and water

content.

NMR (Carbon)
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Carbon NMR confirms the carbon skeleton count (6 signals expected).

Solvent:

(

77.16 ppm reference)

Carbon
Assignment

Shift (

ppm)
Type Notes

N-

H
40.0 – 42.0

Diagnostic N-methyl

signal.

Ring C5 56.0 – 58.0 to Nitrogen.

Ring C2 65.0 – 67.0

Chiral center; most

deshielded ring

carbon.

H

-OH

62.0 – 65.0
Hydroxymethyl

carbon.

Ring C3 28.0 – 29.0 to Nitrogen.

Ring C4 23.0 – 24.0 to Nitrogen.

NMR Correlation Workflow
To fully assign the structure during method development, a 2D NMR workflow is recommended.
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Caption: Recommended 2D NMR workflow for de novo structural characterization.

Experimental Protocols
Sample Preparation for NMR

Solvent Choice: Use

(99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve ~10-20 mg of N-Methyl-D-prolinol in 0.6 mL of solvent.

Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

Acquisition:

: 16 scans, 1s relaxation delay.

: 256-1024 scans (depending on concentration), proton-decoupled.
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Quality Control / Purity Assessment
When analyzing synthesized batches, look for these common impurities:

Toluene/THF: Residual solvents from synthesis (check

7.1-7.3 for Toluene,

1.8/3.7 for THF).

Unreacted Proline Ester: Check for methyl ester singlet (~3.7 ppm) or carbonyl in IR (~1740

).

Water: Broad peak around 1.5-2.0 ppm in

; can shift the OH signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
Methyl-D-prolinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2446988#spectroscopic-data-of-n-methyl-d-prolinol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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